Sodium 4-(methylcarbamoyl)butanoate
Overview
Description
Sodium 4-(methylcarbamoyl)butanoate is a chemical compound with the molecular formula C6H10NNaO3 and a molecular weight of 167.14 g/mol . It is a sodium salt derivative of 4-(methylcarbamoyl)butanoic acid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-(methylcarbamoyl)butanoate typically involves the reaction of 4-(methylcarbamoyl)butanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation of the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(methylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium 4-(methylcarbamoyl)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-(methylcarbamoyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic processes, and affect cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium 4-(methylcarbamoyl)butanoate can be compared with other similar compounds, such as:
Sodium butanoate: A simpler sodium salt of butanoic acid, lacking the methylcarbamoyl group.
Sodium 4-(ethylcarbamoyl)butanoate: Similar structure but with an ethyl group instead of a methyl group.
Sodium 4-(methylcarbamoyl)pentanoate: Similar structure but with an additional carbon in the chain.
Biological Activity
Sodium 4-(methylcarbamoyl)butanoate, a chemical compound with the molecular formula C6H10NNaO3, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : The compound consists of a butanoic acid derivative with a methyl carbamoyl group.
- Molecular Weight : 167.14 g/mol.
- Synthesis : Typically synthesized by reacting 4-(methylcarbamoyl)butanoic acid with sodium hydroxide in an aqueous medium.
This compound interacts with various biological systems, potentially modulating enzyme activities and influencing metabolic pathways. Its mechanism may involve:
- Enzyme Modulation : It can affect the activity of specific enzymes involved in metabolic processes.
- Cellular Signaling : The compound may alter cellular signaling pathways, impacting cell proliferation and apoptosis.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells, similar to other butyrate derivatives. It has been shown to activate the mitochondrial apoptotic pathway, leading to cell death in various cancer cell lines .
- Cell Cycle Regulation : The compound may induce cell cycle arrest, particularly in the G0/G1 phase, by modulating proteins such as p21 and p27. This suggests its potential as a therapeutic agent in cancer treatment .
- Neuroprotective Effects : Preliminary studies indicate that this compound might exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Mechanistic Insights :
-
Neuroprotective Potential :
- In models of neurodegeneration, this compound demonstrated the ability to protect neuronal cells from oxidative stress, suggesting its role as a neuroprotective agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
sodium;5-(methylamino)-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOBHLFRQZURX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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